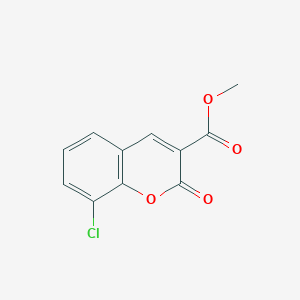
methyl 8-chloro-2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-chloro-2-oxo-2H-chromene-3-carboxylate is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a chromene ring system, which is a fused benzene and pyrone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-chloro-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 8-chloro-2-oxo-2H-chromene-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of methyl 8-chloro-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets:
Enzyme Inhibition: It inhibits enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.
Pathways Involved: The compound interferes with the signaling pathways involved in cell proliferation and apoptosis, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
- Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate
- Methyl 8-bromo-2-oxo-2H-chromene-3-carboxylate
- Methyl 8-chloro-6-methyl-2-oxo-2H-chromene-3-carboxylate
Comparison:
- Uniqueness: The presence of a chlorine atom at the 8th position and a carboxylate group at the 3rd position makes methyl 8-chloro-2-oxo-2H-chromene-3-carboxylate unique in terms of its chemical reactivity and biological activity.
- Activity: Compared to its analogs, this compound exhibits higher antimicrobial and anticancer activities due to the specific positioning of the chlorine atom and carboxylate group .
Properties
Molecular Formula |
C11H7ClO4 |
|---|---|
Molecular Weight |
238.62 g/mol |
IUPAC Name |
methyl 8-chloro-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C11H7ClO4/c1-15-10(13)7-5-6-3-2-4-8(12)9(6)16-11(7)14/h2-5H,1H3 |
InChI Key |
BNXZGHIVLCBVSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=CC=C2)Cl)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















